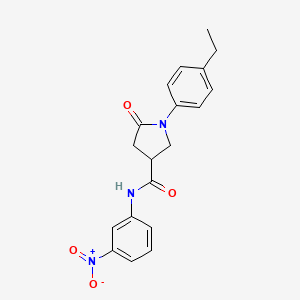
N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as DMHPH, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, it has been shown to have antioxidant and antimicrobial properties. N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, there are also some limitations to its use in lab experiments. N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide, which could provide insights into its potential applications in medicinal chemistry. Finally, further studies are needed to assess the safety and toxicity of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide, which will be important for its potential use in human clinical trials.
合成法
N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 3-hydroxy-2-naphthoic acid, followed by the reaction with hydrazine hydrate. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer drugs. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(3-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-7-8-16(9-13(12)2)21-20(26)23-22-19(25)17-10-14-5-3-4-6-15(14)11-18(17)24/h3-11,24H,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDGIYZYBUYYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-isopropyl-4-methyl-1-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5184968.png)
![2-cyclopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5184971.png)

![4-(2,4-dichlorophenoxy)-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5184982.png)
![2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5184984.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B5184986.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
